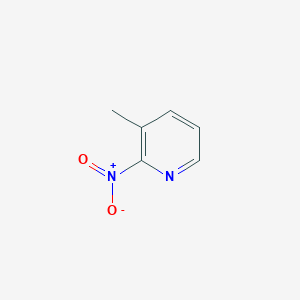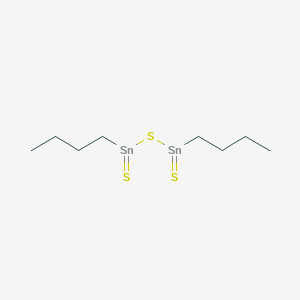
Distannathiane, dibutyldithioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distannathiane, dibutyldithioxo- is a chemical compound that has been widely used in scientific research. This compound has unique properties that make it useful in various fields of research, including chemistry, biology, and materials science.
Mécanisme D'action
The mechanism of action of distannathiane, dibutyldithioxo- is not fully understood. However, it is believed to act as a sulfur donor in various chemical reactions. It can also form stable complexes with various metal ions, which can be useful in catalysis and materials science.
Effets Biochimiques Et Physiologiques
Distannathiane, dibutyldithioxo- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies. It is also not known to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using distannathiane, dibutyldithioxo- in lab experiments include its unique properties, such as its ability to act as a sulfur donor and form stable complexes with metal ions. It is also relatively easy to synthesize and has a low toxicity. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.
Orientations Futures
There are several future directions for research on distannathiane, dibutyldithioxo-. These include further studies on its mechanism of action, its potential applications in catalysis and materials science, and its potential use as a tool for studying the function of enzymes and proteins. Additionally, there is a need for more studies on its toxicity and potential health effects. Overall, distannathiane, dibutyldithioxo- has the potential to be a valuable tool in scientific research and should be further studied.
Méthodes De Synthèse
Distannathiane, dibutyldithioxo- can be synthesized by reacting dibutyltin sulfide with sulfur dichloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a catalyst, such as aluminum chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Distannathiane, dibutyldithioxo- has been used in various scientific research applications, including catalysis, materials science, and biological research. In catalysis, this compound has been used as a catalyst for the synthesis of various organic compounds. In materials science, it has been used as a precursor for the synthesis of tin sulfide nanoparticles. In biological research, it has been used as a tool for studying the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
15666-29-2 |
|---|---|
Nom du produit |
Distannathiane, dibutyldithioxo- |
Formule moléculaire |
C8H18S3Sn2 |
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
butyl-[butyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/2C4H9.3S.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |
Clé InChI |
XHYNAAFUENTBLP-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](=S)S[Sn](=S)CCCC |
SMILES canonique |
CCCC[Sn](=S)S[Sn](=S)CCCC |
Autres numéros CAS |
15666-29-2 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






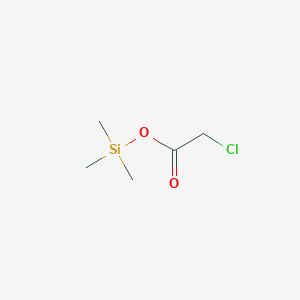
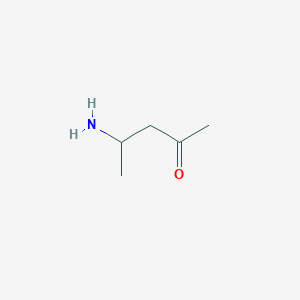
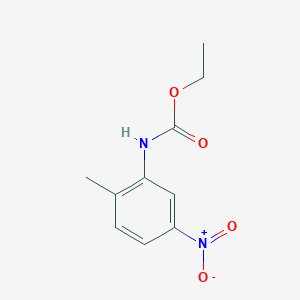
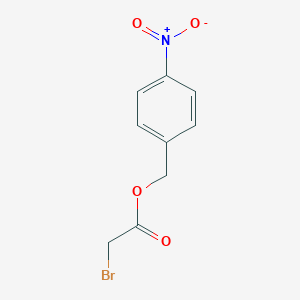
![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
